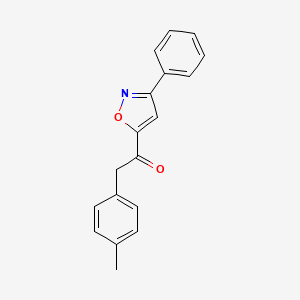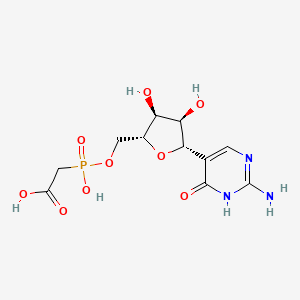![molecular formula C43H40O2P2 B12885192 (17aR)-1,17-Bis(diphenylphosphino)-7,8,9,10,11,12-hexahydro-6H-dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B12885192.png)
(17aR)-1,17-Bis(diphenylphosphino)-7,8,9,10,11,12-hexahydro-6H-dibenzo[b,d][1,6]dioxacyclotridecine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(17aR)-1,17-Bis(diphenylphosphino)-7,8,9,10,11,12-hexahydro-6H-dibenzo[b,d][1,6]dioxacyclotridecine is a complex organophosphorus compound It is known for its unique structure, which includes two diphenylphosphino groups and a hexahydro-dibenzo-dioxacyclotridecine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (17aR)-1,17-Bis(diphenylphosphino)-7,8,9,10,11,12-hexahydro-6H-dibenzo[b,d][1,6]dioxacyclotridecine typically involves multiple steps. The initial step often includes the formation of the hexahydro-dibenzo-dioxacyclotridecine core, followed by the introduction of diphenylphosphino groups. The reaction conditions usually require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(17aR)-1,17-Bis(diphenylphosphino)-7,8,9,10,11,12-hexahydro-6H-dibenzo[b,d][1,6]dioxacyclotridecine undergoes various chemical reactions, including:
Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its structure.
Substitution: The aromatic rings in the diphenylphosphino groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diphenylphosphino groups results in the formation of phosphine oxides, while substitution reactions can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
(17aR)-1,17-Bis(diphenylphosphino)-7,8,9,10,11,12-hexahydro-6H-dibenzo[b,d][1,6]dioxacyclotridecine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to bind to specific molecular targets.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (17aR)-1,17-Bis(diphenylphosphino)-7,8,9,10,11,12-hexahydro-6H-dibenzo[b,d][1,6]dioxacyclotridecine involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug design.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry, known for its ability to form stable metal complexes.
Bis(diphenylphosphino)methane: Another organophosphorus compound with similar applications in catalysis and material science.
Uniqueness
(17aR)-1,17-Bis(diphenylphosphino)-7,8,9,10,11,12-hexahydro-6H-dibenzo[b,d][1,6]dioxacyclotridecine is unique due to its hexahydro-dibenzo-dioxacyclotridecine core, which provides additional stability and reactivity compared to other similar compounds. This unique structure allows it to form more stable and efficient catalytic complexes, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C43H40O2P2 |
|---|---|
Peso molecular |
650.7 g/mol |
Nombre IUPAC |
(21-diphenylphosphanyl-8,16-dioxatricyclo[15.4.0.02,7]henicosa-1(17),2(7),3,5,18,20-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C43H40O2P2/c1-2-16-32-44-38-28-18-30-40(46(34-20-8-4-9-21-34)35-22-10-5-11-23-35)42(38)43-39(45-33-17-3-1)29-19-31-41(43)47(36-24-12-6-13-25-36)37-26-14-7-15-27-37/h4-15,18-31H,1-3,16-17,32-33H2 |
Clave InChI |
VCFCNDDCSXWQKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCOC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


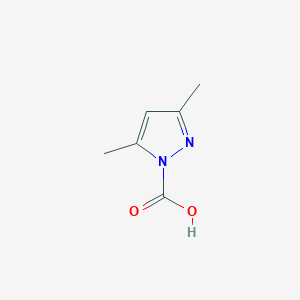

![4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885119.png)
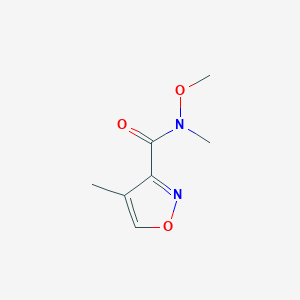
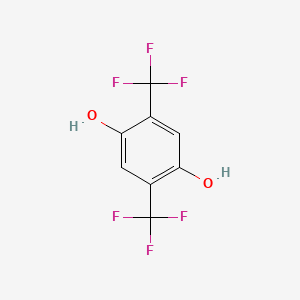



![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)

![Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate](/img/structure/B12885177.png)

